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Compound of Interest

Compound Name: N-Nitrosodibenzylamine-d4

Cat. No.: B133538

An In-depth Technical Guide to N-
Nitrosodibenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, metabolic
activation, and genotoxic potential of N-Nitrosodibenzylamine-d4. The content is structured to
serve as a vital resource for professionals engaged in drug development, toxicology, and
biomedical research.

Core Compound Data

N-Nitrosodibenzylamine-d4 is the deuterated analogue of N-Nitrosodibenzylamine, a member
of the N-nitrosamine class of compounds, which are recognized as potent mutagens and
carcinogens. The deuterated form is often used as an internal standard in analytical chemistry
for the quantification of the non-deuterated compound.
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Property Value Citation(s)
CAS Number 20002-23-7
Molecular Formula C14H10D4N20
Molecular Weight 230.30 g/mol
Dibenzyl-

alpha,alpha,alpha’,alpha’-d4-
Synonyms amine, N-nitroso; N,N-
bis(phenylmethyl-d2)nitrous

amide

Metabolic Activation and Genotoxicity

N-nitrosamines, including N-Nitrosodibenzylamine, are not directly genotoxic. They require
metabolic activation to exert their mutagenic effects. This activation is primarily carried out by
the cytochrome P450 (CYP) family of enzymes in the liver.

The metabolic activation process involves the hydroxylation of the a-carbon atom adjacent to
the nitroso group. This enzymatic reaction leads to the formation of an unstable a-hydroxy
nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to
yield a reactive electrophilic diazonium ion and an aldehyde. The highly reactive diazonium ion
can then alkylate DNA bases, primarily at the O° and N’ positions of guanine, forming DNA
adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to
mispairing during DNA replication, resulting in mutations and potentially initiating

carcinogenesis.
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Metabolic activation pathway of N-Nitrosodibenzylamine.

Experimental Protocols for Genotoxicity
Assessment

The genotoxicity of N-Nitrosodibenzylamine has been evaluated in various in vitro systems,
including mammalian cell lines and bacteria. Below are summaries of commonly employed
experimental methodologies.

Sister Chromatid Exchange (SCE) and Gene Mutation
Assays in V79 Cells

Chinese hamster V79 cells are a well-established model for assessing mutagenicity and
clastogenicity.

Methodology:

o Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine
serum and antibiotics.

o Metabolic Activation: For experiments requiring metabolic activation, primary hepatocytes
from rats or hamsters, or a liver S9 fraction, are co-incubated with the V79 cells and the test
compound.[1]
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o Treatment: Cells are exposed to varying concentrations of N-Nitrosodibenzylamine (e.g., up
to 25 pg/mL) for a defined period.[1]

» Sister Chromatid Exchange (SCE) Assay: Following treatment, cells are cultured in the
presence of bromodeoxyuridine (BrdU) to allow for the differential staining of sister
chromatids. Metaphase spreads are then prepared and analyzed for the frequency of SCEs.
A significant increase in SCE frequency indicates clastogenic or DNA-damaging potential.[1]

o Gene Mutation Assay (HPRT Locus): To assess gene mutations, treated cells are cultured
for a period to allow for the expression of mutations at a specific genetic locus, such as the
hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Cells are then plated in a
selective medium containing a purine analog (e.g., 6-thioguanine) to identify mutant colonies.

[1]

Experimental Data Summary:

. Concentrati
Test Metabolic . o
L on Range Endpoint Result Citation(s)
System Activation
(ng/mL)
Significant
Hamster .
V79 Cells up to 25 SCE elevation at [1]
Hepatocytes
25 pg/mL
None, Gene
V79 Cells Hamster 25 Mutation Positive [1]
Hepatocytes (HPRT)
Gene Small but
Rat : N
V79 Cells 10 Mutation significant [1]
Hepatocytes )
(HPRT) increase

DNA Damage Assessment in Rat Hepatocytes (Alkaline
Elution Assay)

Primary rat hepatocytes are a metabolically competent system widely used to study the
genotoxicity of compounds that require metabolic activation. The alkaline elution assay is a
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sensitive method for detecting DNA single-strand breaks.
Methodology:

o Hepatocyte Isolation: Primary hepatocytes are isolated from rats via collagenase perfusion of
the liver.

o Cell Culture and Treatment: Isolated hepatocytes are cultured and treated with various
concentrations of N-nitrosamines. For other nitrosamines, concentrations have ranged from
0.1 mM to 32 mM with exposure times typically around 20 hours.[2][3]

» Alkaline Elution: After treatment, cells are lysed on a filter, and the DNA is slowly eluted
under alkaline conditions. The rate of elution is proportional to the number of single-strand
breaks in the DNA.

e Quantification: The amount of DNA in the eluted fractions and remaining on the filter is
quantified, often using a fluorescent dye.

Experimental Workflow:
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Alkaline Elution Assay Workflow
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Workflow for the Alkaline Elution Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evaluation of genotoxicity of N-nitrosodibenzylamine in Chinese hamster V79 cells and in
Salmonella - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in
primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [N-Nitrosodibenzylamine-d4 CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b133538#n-nitrosodibenzylamine-d4-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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